molecular formula C17H12Cl4N4S B4632251 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea

Cat. No. B4632251
M. Wt: 446.2 g/mol
InChI Key: WZDBSDRXHLXFCD-UHFFFAOYSA-N
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Description

Thiourea derivatives are an important class of organic compounds due to their diverse biological activities and applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

  • Thiourea derivatives like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea have been synthesized using typical spectroscopic techniques, including IR and multi-nuclear magnetic resonance (NMR) (Yusof et al., 2010).

Molecular Structure Analysis

  • Single crystal X-ray diffraction methods are commonly used to determine the structure of thiourea derivatives. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was confirmed using this technique (Saeed & Parvez, 2005).

Chemical Reactions and Properties

  • Thiourea derivatives undergo various chemical reactions. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves rearrangement and N-formylation (Ledenyova et al., 2018).

Physical Properties Analysis

  • The physical properties of thiourea derivatives can be characterized using various spectroscopic methods. For example, IR, NMR, and mass spectroscopy were used for characterizing 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea (Saeed & Parvez, 2005).

Scientific Research Applications

Synthesis and Characterisation

A series of thiourea derivatives, including those with chlorophenyl and pyrazole moieties, have been synthesised and characterised through spectroscopic techniques such as IR, 1H and 13C NMR. These compounds exhibit significant structural diversity and have been analysed for their crystal structures, showcasing various molecular configurations (Yusof et al., 2010). Such detailed characterisation is crucial for understanding the molecular basis of their biological activities and potential applications in scientific research.

Biological Activities

Anticancer Activity

Thiourea derivatives containing the pyrazole ring have been evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant toxicity against human colon, liver, and leukemia cancer cell lines (Koca et al., 2013). The introduction of various side groups has been found to modify the levels of toxicity, indicating the potential for structural optimization to enhance anticancer efficacy.

Antidiabetic Agents

Fluoropyrazolesulfonylurea and thiourea derivatives have been synthesised and assessed as hypoglycemic agents, displaying significant antidiabetic activity. The structure–activity relationship (SAR) studies suggest these compounds as potential leads for future drug discovery aimed at treating diabetes (Faidallah et al., 2016).

Antimicrobial Activity

New pyrazole acyl thiourea derivatives have been synthesised and shown to possess good antifungal activities against several pathogens, indicating their potential as antimicrobial agents. This highlights the versatility of thiourea derivatives in addressing various types of microbial infections (Wu et al., 2012).

properties

IUPAC Name

1-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(3,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl4N4S/c18-11-5-12(19)7-13(6-11)22-17(26)23-16-15(21)9-25(24-16)8-10-3-1-2-4-14(10)20/h1-7,9H,8H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDBSDRXHLXFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=S)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea

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